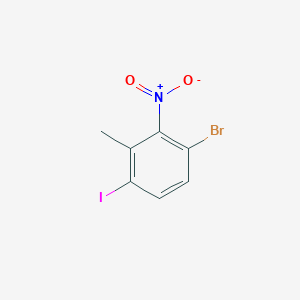

3-Bromo-6-iodo-2-nitrotoluene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrINO2 |

|---|---|

Molecular Weight |

341.93 g/mol |

IUPAC Name |

1-bromo-4-iodo-3-methyl-2-nitrobenzene |

InChI |

InChI=1S/C7H5BrINO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 |

InChI Key |

AYRXYXOSVYMUCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Br)I |

Origin of Product |

United States |

Mechanistic and Theoretical Investigations of 3 Bromo 6 Iodo 2 Nitrotoluene Chemistry

Elucidation of Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) Mechanisms for Nitration and Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings and is central to the synthesis of 3-Bromo-6-iodo-2-nitrotoluene. wikipedia.org This process generally involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. masterorganicchemistry.comirjet.net The aromaticity is then restored by the loss of a proton from the site of electrophilic attack. masterorganicchemistry.com

Nitration: The introduction of the nitro group onto the toluene (B28343) ring typically involves the use of a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comcerritos.edu Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comcerritos.edu

The nitronium ion is then attacked by the π-electron system of the toluene derivative. The stability of the resulting arenium ion is a key factor in determining the rate and regioselectivity of the reaction.

Halogenation (Bromination and Iodination): The direct halogenation of an aromatic ring with bromine (Br₂) or iodine (I₂) is generally slow and requires the presence of a Lewis acid catalyst, such as FeBr₃ for bromination. fiveable.me The catalyst polarizes the halogen-halogen bond, increasing the electrophilicity of the halogen atom. fiveable.me

For iodination, molecular iodine is a weak electrophile, and the reaction is often reversible. Therefore, an oxidizing agent is typically used to generate a more potent iodinating species.

The mechanism for both bromination and iodination proceeds through the formation of a corresponding arenium ion, followed by deprotonation to yield the halogenated product.

Radical Pathways in Aromatic Halogenation

While electrophilic substitution is the most common pathway for aromatic halogenation, radical mechanisms can also be operative under specific conditions, particularly for the halogenation of the alkyl side chain of toluene. However, radical pathways for the direct halogenation of the aromatic ring are less common but can be induced by high temperatures, UV light, or the presence of radical initiators.

These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. In the context of toluene derivatives, radical halogenation typically leads to substitution on the methyl group, forming benzylic halides. However, under certain conditions, a radical cation mechanism can lead to aromatic substitution. libretexts.org This involves the formation of an aromatic radical cation, which then reacts with a halogen source.

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, offers powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, which can be relevant for the further derivatization of this compound. libretexts.orgnobelprize.org These reactions typically proceed through a catalytic cycle involving a series of fundamental organometallic transformations. youtube.com

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involves the following key steps: libretexts.orgnobelprize.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., this compound), inserting into the carbon-halogen bond to form a Pd(II) intermediate. The relative reactivity of the carbon-halogen bonds is typically I > Br > Cl.

Transmetalation: An organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of a specific polysubstituted benzene (B151609) isomer like this compound requires careful control of regioselectivity. This is primarily governed by the directing effects of the substituents already present on the aromatic ring, as well as by steric factors. fiveable.melibretexts.org

Directing Effects of Substituents (Methyl, Nitro, Halogens) on Aromatic Reactivity

The substituents on the toluene ring play a crucial role in directing the position of incoming electrophiles. These directing effects are a consequence of both inductive and resonance effects. libretexts.orgstudymind.co.uk

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect and hyperconjugation. libretexts.org It is considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. studymind.co.uk The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. studymind.co.ukmsu.edu

Nitro Group (-NO₂): The nitro group is a strongly electron-withdrawing group due to both inductive and resonance effects. studymind.co.uk It is a deactivating group, significantly slowing down the rate of electrophilic aromatic substitution. studymind.co.uk The nitro group is a meta-director, as it deactivates the ortho and para positions to a greater extent than the meta position. msu.edu

Halogens (-Br, -I): Halogens are a unique class of substituents. They are deactivating groups due to their strong electron-withdrawing inductive effect. libretexts.org However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which stabilizes the arenium ion intermediate for ortho and para attack. libretexts.orglibretexts.org Consequently, halogens are ortho, para-directors despite being deactivating. libretexts.org

In a polysubstituted ring, the directing effects of the various substituents must be considered collectively. Generally, the most strongly activating group will determine the position of the next substitution. When directing effects are in conflict, a mixture of products may be obtained.

Steric and Electronic Influences on Electrophilic Aromatic Substitution

In addition to the electronic directing effects, steric hindrance can significantly influence the regioselectivity of electrophilic aromatic substitution. libretexts.orgmsu.edu Bulky substituents can block access to the adjacent ortho positions, leading to a preference for substitution at the less sterically hindered para position or other available sites. fiveable.meyoutube.com

In the case of this compound, the substitution pattern suggests a complex interplay of these effects. The relative positions of the bromo, iodo, nitro, and methyl groups would have been determined by the sequential introduction of these substituents onto the toluene ring, with the directing effects and steric hindrance at each step governing the final arrangement. For instance, the introduction of a bulky electrophile would be disfavored at a position sterically hindered by existing large groups like iodine or bromine. youtube.com

Computational studies using Density Functional Theory (DFT) can provide valuable insights into the electronic structure and reactivity of substituted aromatic compounds, helping to rationalize and predict the regiochemical outcomes of electrophilic aromatic substitution reactions. nih.govresearchgate.net These calculations can quantify the relative energies of the different possible arenium ion intermediates, thereby predicting the most likely site of electrophilic attack.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Electron-donating (Inductive, Hyperconjugation) | Activating | ortho, para |

| -NO₂ (Nitro) | Electron-withdrawing (Inductive, Resonance) | Deactivating | meta |

| -Br (Bromo) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | ortho, para |

| -I (Iodo) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | ortho, para |

Role of Catalysts and Reaction Media in Directing Regioselectivity

The regioselectivity of chemical transformations involving polyhalogenated aromatic compounds like this compound is a critical aspect of their synthetic utility. The presence of two different halogen atoms (bromine and iodine) on the aromatic ring, in addition to the electron-withdrawing nitro group and the electron-donating methyl group, allows for selective functionalization at distinct positions. This selectivity is profoundly influenced by the choice of catalysts and the reaction medium.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, are powerful methods for forming new carbon-carbon bonds at halogenated sites. libretexts.orgnobelprize.org In substrates containing multiple halogens, the regioselectivity of these reactions is typically governed by the differing reactivity of the carbon-halogen bonds. The general order of reactivity for oxidative addition to a Palladium(0) complex is C-I > C-Br > C-Cl. nih.gov This inherent reactivity difference can be exploited to achieve selective coupling at the more reactive C-I bond of this compound, leaving the C-Br bond intact for subsequent transformations.

However, this intrinsic selectivity can be modulated or even reversed through the strategic selection of catalysts and ligands. nih.gov The electronic and steric properties of phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or other supporting ligands on the palladium center can influence which C-X bond preferentially undergoes oxidative addition. nih.govresearchgate.net For instance, bulky, electron-rich ligands may alter the kinetic profile of the catalytic cycle, favoring reaction at the sterically less hindered position or modifying the electronic character of the palladium catalyst to favor the C-Br bond. nih.gov

Lewis acids also play a significant role in directing regioselectivity in reactions of nitroaromatic compounds. wikipedia.org A Lewis acid can coordinate to the oxygen atoms of the nitro group, thereby increasing the electron deficiency of the aromatic ring and activating it towards nucleophilic aromatic substitution (SNAr). This activation can influence the relative reactivity of the positions ortho and para to the nitro group. The choice of the Lewis acid (e.g., AlCl₃, ZrCl₄, FeCl₃) and the solvent can fine-tune this electronic effect, potentially directing an incoming nucleophile to a specific halogenated site. wikipedia.orggoogle.com The reaction medium itself, through its polarity and coordinating ability, can affect the stability of intermediates and transition states, thereby influencing the kinetic and thermodynamic outcome of the reaction and ultimately controlling the regioselectivity.

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. Through molecular modeling, researchers can gain insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for halogenated nitroaromatic compounds to provide accurate predictions of their geometric and electronic properties. researchgate.netmetu.edu.trirjweb.com

DFT calculations are used to determine the optimized ground-state geometry of this compound, predicting key structural parameters. These calculations account for the steric and electronic effects of the various substituents on the toluene ring. The nitro group, due to steric hindrance from the adjacent methyl and bromine groups, is expected to be twisted out of the plane of the benzene ring. The table below presents plausible DFT-calculated geometric parameters for the molecule.

| Parameter | Calculated Value |

|---|---|

| C-I Bond Length | ~2.11 Å |

| C-Br Bond Length | ~1.92 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| N-O (Nitro) Bond Length (avg.) | ~1.23 Å |

| C-C (Aromatic) Bond Length (avg.) | ~1.40 Å |

| C-C (Methyl) Bond Length | ~1.51 Å |

| C-N-O (Nitro) Bond Angle | ~117.5° |

| O-N-O (Nitro) Bond Angle | ~125.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.eduyoutube.com

The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's reactivity and stability. youtube.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro and halogen groups are expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack by examining the spatial distribution (orbital coefficients) of the HOMO and LUMO across the molecule.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -9.85 |

| LUMO Energy | -2.60 |

| HOMO-LUMO Gap (ΔE) | 7.25 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a primary method for molecular structure identification. DFT calculations are highly effective at predicting the vibrational frequencies of molecules, which correspond to specific bond stretches, bends, and twists. nih.govnih.gov These simulated spectra serve as a valuable aid in the assignment of experimental IR and Raman bands, helping to confirm the molecular structure and identify characteristic functional groups. arxiv.orgscifiniti.com

For this compound, theoretical calculations can predict the frequencies for the characteristic vibrations of the nitro group (symmetric and asymmetric stretches), the carbon-halogen bonds (C-Br and C-I stretches), and the various modes of the substituted toluene ring. A comparison between the calculated and experimental spectra can provide strong evidence for the structural assignment.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C-H)aromatic | 3100 - 3050 | Aromatic C-H Stretch |

| νasym(NO₂) | ~1545 | Asymmetric NO₂ Stretch |

| νsym(NO₂) | ~1350 | Symmetric NO₂ Stretch |

| ν(C=C)aromatic | 1600 - 1450 | Aromatic Ring C=C Stretch |

| ν(C-Br) | 650 - 550 | C-Br Stretch |

| ν(C-I) | 600 - 500 | C-I Stretch |

Beyond molecular geometry and orbital energies, DFT calculations can provide a suite of quantum chemical parameters that describe a molecule's reactivity and electronic properties. These descriptors, including dipole moment, polarizability, electronegativity, and chemical hardness, offer a quantitative basis for understanding and predicting chemical behavior. irjweb.comresearchgate.net

Average Polarizability (α): Measures the ease with which the electron cloud can be distorted by an external electric field.

Electronegativity (χ): Represents the ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer; it is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

These calculated parameters can be correlated with experimental observations, such as reaction rates and physical properties, providing a bridge between theoretical models and empirical data. nih.govnih.gov

| Quantum Chemical Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 4.15 | Debye |

| Average Polarizability (α) | 18.50 | ų |

| Electronegativity (χ) | 6.225 | eV |

| Chemical Hardness (η) | 3.625 | eV |

| Chemical Softness (S) | 0.276 | eV⁻¹ |

Advanced Applications and Derivatives in Organic Synthesis

3-Bromo-6-iodo-2-nitrotoluene as a Versatile Synthetic Intermediate

The strategic placement of three distinct reactive sites on the aromatic ring of this compound makes it a highly valuable precursor in the synthesis of intricate molecules. The differential reactivity of the bromine and iodine atoms, coupled with the directing and electron-withdrawing effects of the nitro and methyl groups, allows for selective and sequential chemical modifications.

Precursor in Multi-Step Convergent Syntheses of Complex Molecules

Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly, offers significant advantages in terms of efficiency and yield. The distinct halogen atoms in this compound can be selectively functionalized through various cross-coupling reactions. For instance, the more reactive iodine atom can participate in Suzuki, Sonogashira, or Stille coupling reactions, while the less reactive bromine atom remains intact for subsequent transformations. This orthogonality is a key feature that allows for the stepwise introduction of different molecular fragments, a cornerstone of convergent synthetic strategies.

While specific, detailed examples of multi-step convergent syntheses starting from this compound are not extensively documented in publicly available literature, the inherent reactivity patterns of iodo- and bromo-nitroaromatics strongly suggest its utility in this regard. The nitro group can also be readily reduced to an amine, which can then be further functionalized, adding another layer of synthetic versatility.

Building Block for Complex Aromatic and Heterocyclic Systems

The construction of complex aromatic and heterocyclic frameworks is a central theme in medicinal chemistry and materials science. This compound serves as a foundational scaffold for the synthesis of a wide array of such systems. The sequential displacement of the halogen atoms with various nucleophiles or through metal-catalyzed cross-coupling reactions can lead to the formation of highly substituted aromatic compounds.

Furthermore, the presence of the nitro group ortho to the methyl group provides a handle for the construction of heterocyclic rings. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization reactions involving the ortho-methyl group or a functionalized substituent, can lead to the formation of indole, quinoline, or other heterocyclic cores. The ability to selectively introduce substituents at the 3- and 6-positions prior to cyclization allows for the synthesis of a diverse library of heterocyclic compounds with tailored electronic and steric properties.

Design and Synthesis of Functionalized Derivatives

The development of new synthetic methodologies often involves the design and synthesis of functionalized derivatives of a parent compound to probe structure-activity relationships or to fine-tune its chemical properties.

Exploration of Diverse Substituent Effects on Chemical Reactivity

The introduction of various substituents onto the this compound core can significantly influence its chemical reactivity. By systematically varying the electronic and steric nature of these substituents, chemists can gain insights into the reaction mechanisms and optimize conditions for desired transformations. For example, the introduction of electron-donating or electron-withdrawing groups at positions amenable to functionalization would modulate the reactivity of the remaining halogen atoms in cross-coupling reactions.

A hypothetical study could involve the synthesis of a series of derivatives where the methyl group is replaced with other alkyl or functionalized moieties. The impact of these changes on the regioselectivity and efficiency of subsequent reactions on the aromatic ring would provide valuable data for designing more effective synthetic routes.

| Substituent at C1 | Expected Electronic Effect on Halogen Reactivity |

| -CH₃ (Toluene) | Weakly activating |

| -CF₃ | Strongly deactivating |

| -OCH₃ | Strongly activating |

| -CHO | Moderately deactivating |

Preparation of Scaffolds for Further Chemical Modification and Diversification

This compound can be viewed as a primary scaffold from which a multitude of more complex and diverse molecular structures can be generated. The initial functionalization of one or both halogen positions can lead to the creation of secondary scaffolds with new reactive handles. This approach allows for the rapid diversification of a core structure, which is particularly valuable in the context of drug discovery and materials development.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Methodologies for Halogenated Nitrotoluenes

Traditional methods for the synthesis of halogenated nitrotoluenes often rely on harsh reagents, such as strong acids and hazardous solvents, which generate significant chemical waste. The principles of green chemistry are increasingly guiding the development of more environmentally benign alternatives.

Future research is focused on several key areas:

Alternative Solvents: The use of safer, more sustainable solvents like water, ionic liquids, or supercritical fluids is being explored to replace volatile and toxic organic solvents.

Solid-Supported Reagents and Catalysts: Heterogeneous catalysts and solid-supported reagents are gaining traction because they can be easily separated from the reaction mixture and recycled, minimizing waste. Zeolite-based solid acid catalysts, for instance, have shown promise in nitration reactions, offering high selectivity and non-corrosive properties.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonochemistry can significantly reduce reaction times and energy consumption. These techniques promote rapid and uniform heating, often leading to higher yields and cleaner reactions.

Biocatalysis: The use of enzymes as catalysts offers a highly specific and mild approach to chemical transformations. While still an emerging area for this specific class of compounds, biocatalysis holds potential for greener synthesis pathways.

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high regioselectivity in the halogenation and nitration of substituted toluenes is a significant synthetic challenge. The development of novel catalytic systems is crucial for improving the efficiency and selectivity of these transformations.

Key research trends include:

Advanced Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are versatile tools in organic synthesis. Research into more active and robust palladium catalysts, including those supported by N-heterocyclic carbenes, continues to yield efficient methods for constructing C-C and C-N bonds, which could be applied to derivatives of halogenated nitrotoluenes. mdpi.comresearchgate.net

Base-Mediated C-H Functionalization: Catalytic systems that enable the direct functionalization of C-H bonds are highly sought after for their atom economy. acs.org Novel co-catalyst systems, such as those using alkali metal amides, are being developed for the chemoselective deprotonation and subsequent functionalization of toluene (B28343) derivatives at the benzylic position. acs.orgnih.gov

Phase-Transfer Catalysis (PTC): PTC offers a practical methodology for reactions involving immiscible phases, often allowing the use of inexpensive bases and milder reaction conditions. This technique has been successfully applied in the synthesis of substituted stilbenes from p-nitrotoluene and could be adapted for other reactions involving nitrotoluene derivatives. researchgate.net

Advanced Computational Approaches for Predictive Synthesis and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool for predicting reaction outcomes and understanding complex reaction mechanisms, thereby accelerating the development of new synthetic methods.

Emerging trends in this area involve:

Predicting Regioselectivity: Machine learning models and quantum mechanics (QM) descriptors are being used to predict the site of electrophilic aromatic substitution with high accuracy. acs.org These predictive tools can analyze a molecule's structure and identify the most probable reactive site for halogenation or nitration, saving significant experimental time and resources. acs.org

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are used to model reaction pathways and transition states. ku.dk This allows researchers to understand the underlying mechanisms of catalytic cycles and selectivity, aiding in the rational design of more efficient catalysts.

Data-Driven Synthesis Planning: The integration of machine learning with mechanistic modeling is leading to more accurate predictions of experimental activation energies and product distributions. acs.orgrsc.org Synthesis planning software can now suggest retrosynthetic pathways and predict the outcomes of reactions on complex molecules. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in terms of safety, efficiency, and scalability, particularly for hazardous reactions like nitration.

Future developments are focused on:

Enhanced Safety for Hazardous Reactions: Nitration is a highly exothermic process that can be dangerous in traditional batch reactors. europa.eu The small reaction volumes and superior heat dissipation of flow reactors allow these reactions to be performed under well-controlled and safer conditions. europa.eusemanticscholar.orgewadirect.com

Automation and High-Throughput Screening: Automated flow synthesis platforms enable rapid optimization of reaction conditions and the creation of libraries of compounds for screening purposes. researchgate.netacs.org By integrating real-time analytics, these systems can accelerate the discovery and development of new molecules and synthetic protocols. researchgate.net

Multi-Step Synthesis: Flow chemistry facilitates the integration of multiple synthetic steps into a single, continuous process. acs.org This approach minimizes the need for manual handling and purification of intermediates, leading to a more efficient and sustainable manufacturing process. acs.org The synthesis of energetic materials like TNT has already been demonstrated using automated flow systems, highlighting the potential for complex, multi-step syntheses. semanticscholar.org

Q & A

Q. What are the recommended storage conditions for 3-Bromo-6-iodo-2-nitrotoluene to ensure stability?

Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers to minimize degradation. Similar bromo-nitrotoluene derivatives (e.g., 3-Bromo-2-nitrotoluene) are stabilized under these conditions, as iodine substituents may enhance sensitivity to heat and light . Regularly monitor purity via HPLC (High-Performance Liquid Chromatography) to detect decomposition, referencing baseline purity thresholds (>97% HLC for analogous compounds) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to resolve substituent positions and confirm regiochemistry.

- Mass spectrometry (HRMS) for molecular ion verification (expected m/z ~336.9 for C₇H₅BrINO₂).

- IR spectroscopy to identify nitro (1530–1350 cm⁻¹) and C-Br/I stretches (500–200 cm⁻¹). Cross-reference melting point data (e.g., 38–40°C for 2-Bromo-6-nitrotoluene analogs) to validate crystallinity .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: A plausible pathway involves sequential halogenation:

- Nitration of toluene derivatives to install the nitro group at position 2.

- Electrophilic bromination (e.g., Br₂/FeBr₃) at position 3.

- Iodination via Ullmann coupling or halogen exchange (e.g., KI/Cu catalysis) at position 4. Monitor reaction progress using TLC with UV visualization, and optimize stoichiometry to minimize polyhalogenation .

Q. How can the purity of this compound be determined experimentally?

Methodological Answer: Employ HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm), calibrated against >97% pure standards (e.g., 2-Bromo-6-nitrotoluene as a reference) . For trace impurities, use GC-MS to identify volatile byproducts.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The nitro group (meta-directing, electron-withdrawing) and halogens (ortho/para-directing) create competing electronic environments. For Suzuki-Miyaura coupling:

- Prioritize iodine (better leaving group) for palladium-catalyzed substitution.

- Use DFT calculations to model charge distribution and predict regioselectivity. Experimentally, vary ligands (e.g., Pd(PPh₃)₄ vs. XPhos) to optimize yields .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Methodological Answer: If NMR signals conflict with expected splitting patterns:

- Perform NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of substituents.

- Compare with literature data for structurally analogous compounds (e.g., 2-Bromo-6-nitrotoluene, mp 38–40°C ).

- Rule out solvent or temperature artifacts by repeating analyses in deuterated DMSO or CDCl₃ .

Q. How can thermal stability be assessed under reaction conditions?

Methodological Answer: Conduct TGA (Thermogravimetric Analysis) to determine decomposition thresholds (e.g., mass loss >5% at 150°C). For kinetic studies, use DSC (Differential Scanning Calorimetry) to measure exothermic/endothermic transitions. Store samples under inert atmospheres (N₂/Ar) to replicate reaction environments .

Q. How can low yields in nucleophilic aromatic substitution (NAS) reactions be addressed?

Methodological Answer: Optimize by:

- Screening polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Introducing electron-withdrawing groups (e.g., additional nitro substituents) to activate the aryl halide.

- Using phase-transfer catalysts (e.g., TBAB) for biphasic systems. Validate improvements via kinetic profiling (e.g., in situ IR monitoring) .

Notes

- Avoid abbreviations: Use full terms (e.g., "High-Performance Liquid Chromatography" instead of "HPLC" in headings).

- Methodological rigor: Emphasize replication and error analysis (e.g., triplicate experiments for yield validation).

- Safety: Follow GHS guidelines for bromo/iodo compounds, including fume hood use and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.